Ptio

説明

Synthesis Analysis

The synthesis of Pt compounds is detailed in several papers. For instance, paper describes the synthesis of sulfur-bridged pyrene-thienoacenes (PTAs), while paper discusses the preparation of synthons containing a tribridged triangular unit of Pt. Paper outlines the synthesis of a hybrid catalyst of Pt/CoNiO2 on carbon nanotubes, and paper reports the direct or electrolytic oxidative addition of halogens to synthesize Pt(IV) metallamacrocyclic complexes. Paper mentions the synthesis of poly(3-alkylthiophene)s through electrochemical and chemical polymerization. Paper details the synthesis of a vapoluminescent compound Pt(CN-p-(C2H5)C6H4)2(CN)2, and paper describes a Pt-catalyzed enantioselective hydrosilylation reaction.

Molecular Structure Analysis

The molecular structures of Pt compounds are extensively studied in the provided papers. Paper investigates the crystal structures of PTAs, while paper establishes the crystal structures of certain Pt cluster complexes through X-ray diffraction studies. Paper characterizes the crystal structures of the Pt/CoNiO2-CNT catalyst. The structural analysis of Pt(IV) metallamacrocyclic complexes is presented in paper . Paper is the first to report a polyiodobismuthate with an octahedral heterometallic unit involving Pt. Paper reveals a two-dimensional honeycomb framework in an organic-inorganic hybrid material involving Pt. Lastly, paper provides the single-crystal X-ray structure of a vapoluminescent Pt compound.

Chemical Reactions Analysis

The chemical reactivity of Pt compounds is explored in several papers. Paper includes an analysis of ligands' effects on redox processes in Pt clusters. Paper discusses the electrocatalytic activity of the Pt/CoNiO2-CNT catalyst for ethanol oxidation and proposes a catalytic mechanism. Paper describes the stepwise oxidative addition of halogens to Pt(II) centers in metallamacrocycles. Paper reports the synthesis of a Pt(III) complex and its limited reactivity, while paper focuses on the enantioselective hydrosilylation of alkenylboronates catalyzed by Pt.

Physical and Chemical Properties Analysis

The physical and chemical properties of Pt compounds are highlighted across the papers. Paper examines the optoelectronic properties of PTAs. Paper details the electrocatalytic activity and stability of the Pt/CoNiO2-CNT catalyst. Paper discusses the conductivities of poly(3-alkylthiophene)s and their dependence on polymerization conditions. Paper demonstrates the fluorescent emission of a hybrid material containing Pt. Paper describes the vapochromic and vapoluminescent properties of a Pt compound that detects vapor-phase aromatic hydrocarbons.

科学的研究の応用

1. Electron-Transfer Disproportionation

- Summary of Application : PTIO•, a persistent nitronyl nitroxide radical, has been used for the detection and trapping of nitric oxide, as a redox mediator for batteries, for the activity estimation of antioxidants . This study demonstrates the reactivity of PTIO• in the presence of redox-inactive metal ions .

- Methods of Application : The addition of scandium triflate, Sc (OTf) 3 (OTf = OSO 2 CF 3 ), to an acetonitrile (MeCN) solution of PTIO• resulted in an electron-transfer disproportionation to generate the corresponding cation (PTIO +) and anion (PTIO − ), the latter of which is suggested to be stabilized by Sc 3+ to form [ (PTIO)Sc] 2+ .

- Results or Outcomes : The decay of the absorption band at 361 nm due to PTIO•, monitored using a stopped-flow technique, obeyed second-order kinetics .

2. Antioxidant Activities of Natural Xanthones

- Summary of Application : This study used the PTIO• trapping model to study the antioxidant activities of 16 natural xanthones in aqueous solution .

- Methods of Application : Most of the 16 xanthones could scavenge the PTIO• radical in a dose-dependent manner at pH 4.5 and 7.4 . Ultra-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry (UPLC-ESI-Q-TOF-MS/MS) analysis revealed that most of these xanthones gave xanthone-xanthone dimers after incubation with PTIO• .

- Results or Outcomes : The antioxidant activity of phenolic xanthone may be mediated by electron-transfer (ET) plus H + -transfer mechanisms .

3. Detection and Trapping of Nitric Oxide

- Summary of Application : PTIO•, a persistent nitronyl nitroxide radical, has been used for the detection and trapping of nitric oxide .

- Methods of Application : The addition of scandium triflate, Sc (OTf) 3 (OTf = OSO 2 CF 3 ), to an acetonitrile (MeCN) solution of PTIO• resulted in an electron-transfer disproportionation to generate the corresponding cation (PTIO +) and anion (PTIO − ), the latter of which is suggested to be stabilized by Sc 3+ to form [ (PTIO)Sc] 2+ .

- Results or Outcomes : The decay of the absorption band at 361 nm due to PTIO•, monitored using a stopped-flow technique, obeyed second-order kinetics .

4. Redox Mediator for Batteries

- Summary of Application : PTIO• has been used as a redox mediator for batteries .

- Methods of Application : The addition of scandium triflate, Sc (OTf) 3 (OTf = OSO 2 CF 3 ), to an acetonitrile (MeCN) solution of PTIO• resulted in an electron-transfer disproportionation to generate the corresponding cation (PTIO +) and anion (PTIO − ), the latter of which is suggested to be stabilized by Sc 3+ to form [ (PTIO)Sc] 2+ .

- Results or Outcomes : The decay of the absorption band at 361 nm due to PTIO•, monitored using a stopped-flow technique, obeyed second-order kinetics .

5. Reactions with NO, NO2, and O2

- Summary of Application : PTIO• has been used to study the reactions of these radicals with PTIO, C-PTIO, and their corresponding oxoammonium cations .

- Methods of Application : The reactions of these radicals with PTIO, C-PTIO, and their corresponding oxoammonium cations were investigated using pulse radiolysis and rapid-mixing stopped-flow techniques .

- Results or Outcomes : The study provided insights into the reactions of PTIOs and PTIO s with NO, NO 2, and superoxide radicals .

6. Redox Flow Batteries

- Summary of Application : PTIO• has been used in a new organic redox-active material for use in a nonaqueous redox flow battery .

- Methods of Application : PTIO• exhibits electrochemically reversible disproportionation reactions and thus can serve as both anolyte and catholyte redox materials in a symmetric flow cell .

- Results or Outcomes : The PTIO flow battery has a moderate cell voltage of ∼1.7 V and shows good cyclability under both cyclic voltammetry and flow cell conditions .

特性

InChI |

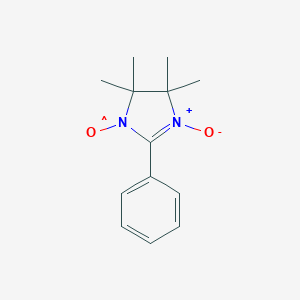

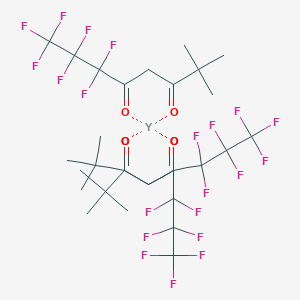

InChI=1S/C13H17N2O2/c1-12(2)13(3,4)15(17)11(14(12)16)10-8-6-5-7-9-10/h5-9H,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUUGILMVYJEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C([N+](=C(N1[O])C2=CC=CC=C2)[O-])(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ptio | |

CAS RN |

18390-00-6 | |

| Record name | 2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18390-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018390006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PTIO | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one](/img/structure/B97623.png)